Cyclo(gln-trp-phe-gly(anc-2)-leu-met)
CAS No.: 125989-10-8
Cat. No.: VC0532133
Molecular Formula: C40H52N8O7S
Molecular Weight: 789 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125989-10-8 |
---|---|
Molecular Formula | C40H52N8O7S |
Molecular Weight | 789 g/mol |
IUPAC Name | (2S)-2-[[(Z,2S)-2-[[(2S)-2-[(3R)-3-amino-2-oxopyrrolidin-1-yl]-4-methylpentanoyl]amino]-4-methylsulfanylbut-3-enoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide |
Standard InChI | InChI=1S/C40H52N8O7S/c1-24(2)19-34(48-17-15-29(41)40(48)55)39(54)46-32(16-18-56-3)37(52)45-31(13-14-35(42)50)36(51)47-33(21-26-22-43-30-12-8-7-11-28(26)30)38(53)44-27(23-49)20-25-9-5-4-6-10-25/h4-12,16,18,22-24,27,29,31-34,43H,13-15,17,19-21,41H2,1-3H3,(H2,42,50)(H,44,53)(H,45,52)(H,46,54)(H,47,51)/b18-16-/t27-,29+,31-,32-,33-,34-/m0/s1 |
Standard InChI Key | UXGOMHKZXISRJP-JSEVQACXSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](/C=C\SC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C=O)N4CC[C@H](C4=O)N |
SMILES | CC(C)CC(C(=O)NC(C=CSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C=O)N4CCC(C4=O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(C=CSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C=O)N4CCC(C4=O)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Composition
Cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met) belongs to the class of cyclic hexapeptides, featuring a closed-loop structure formed by a peptide bond between the N-terminal glutamine (Gln) and C-terminal methionine (Met). The "ANC-2" designation refers to a specific modification in the glycine (Gly) residue, though the exact nature of this modification remains proprietary . Key structural features include:
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Aromatic residues: Tryptophan (Trp) and phenylalanine (Phe) contribute to hydrophobic interactions with the NK-2 receptor .
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Cyclization: The cyclic conformation enhances metabolic stability and receptor binding affinity compared to linear peptides .
Table 1: Chemical and Physical Properties
Property | Value |
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CAS Number | 125989-12-0 |
Molecular Formula | |
Molecular Weight | 762.93 g/mol |
Solubility | Soluble in DMSO |
Storage Recommendations | -20°C in anhydrous conditions |
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met) typically employs SPPS, a method widely used for constructing complex peptides. The process involves:
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Resin activation: A Wang resin or 2-chlorotrityl chloride resin serves as the solid support .
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Sequential coupling: Fmoc-protected amino acids are added stepwise, with deprotection using piperidine.
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Cyclization: After linear assembly, the peptide is cleaved from the resin and cyclized using coupling agents like HBTU or HATU .
Macrocyclase Enzymatic Methods
Recent advances in enzymatic macrocyclization, such as cyanobactin macrocyclases, offer an alternative to chemical synthesis. These enzymes catalyze cyclization with high regioselectivity, though their application to this specific peptide remains exploratory .
Pharmacological Profile
NK-2 Receptor Antagonism
Cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met) exhibits nanomolar affinity for the NK-2 receptor, with a pIC₅₀ of 8.0 in radioligand binding assays using hamster urinary bladder membranes . Functional assays in rat vas deferens demonstrated competitive antagonism of eledoisin-induced contractions (pK_B = 8.1), confirming its potency and selectivity .
Table 2: Pharmacological Data
Assay System | Receptor Type | pIC₅₀/pK_B | Selectivity Over NK-1/NK-3 |
---|---|---|---|
Hamster Urinary Bladder | NK-2 | 8.0 | >100-fold |
Rat Vas Deferens | NK-2 | 8.1 | >100-fold |
Guinea Pig Ileum | NK-1 | <6.0 | Not applicable |
Selectivity and Mechanistic Insights
The compound’s selectivity arises from its inability to bind key polar residues in NK-1 and NK-3 receptors. Molecular dynamics simulations suggest that Trp and Phe residues form π-π interactions with Tyr^{266} and His^{197} in the NK-2 receptor’s transmembrane domain .
Current Research and Development
Structural Optimization
Efforts to enhance oral bioavailability include backbone methylation and D-amino acid substitutions. A patent (GB2216529A) discloses analogues with improved metabolic stability, such as lactam-bridged variants .
Biotechnological Production
The use of engineered macrocyclases (e.g., PatG mac) for large-scale cyclic peptide synthesis is under investigation, though challenges in yield and purity persist .
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